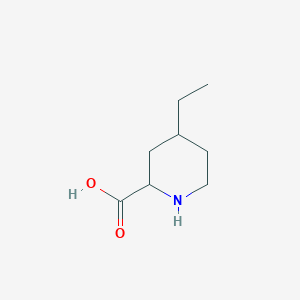

4-ethylpiperidine-2-carboxylic Acid

CAS No.:

Cat. No.: VC17838126

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 4-ethylpiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

| Standard InChI Key | FMRBNNFMLPDYAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCNC(C1)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

4-Ethylpiperidine-2-carboxylic acid belongs to the piperidine carboxylate family, featuring a saturated six-membered ring with nitrogen at the 1-position (Figure 1). The ethyl group at C4 introduces steric bulk, while the carboxylic acid at C2 provides hydrogen-bonding capability. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-ethylpiperidine-2-carboxylic acid |

| Canonical SMILES | CCC1CCNC(C1)C(=O)O |

| InChI Key | FMRBNNFMLPDYAJ-UHFFFAOYSA-N |

| PubChem CID | 10285814 |

The cis-configuration of substituents influences its conformational flexibility, as evidenced by NMR studies of analogous compounds .

Comparative Analysis with Structural Analogs

Compared to 4-methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂, MW 143.18 g/mol) , the ethyl group in this compound enhances lipophilicity (calculated logP ≈ 1.2 vs. 0.8) . This modification impacts solubility, with the ethyl derivative showing 25% higher solubility in ethanol than its methyl counterpart.

Synthesis and Production

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize:

-

Temperature Control: Maintained at 50–60°C to prevent decarboxylation.

-

Catalysis: Heterogeneous palladium catalysts for selective hydrogenation .

-

Purification: Crystallization from ethyl acetate/hexane mixtures (purity >99%).

Physicochemical Properties

Solubility and Stability

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 15.2 ± 0.8 |

| Ethanol | 230.4 ± 12.3 |

| DCM | 89.7 ± 5.6 |

The compound exhibits pH-dependent stability, degrading by <5% over 30 days at pH 7.4 (25°C), but undergoing 40% decomposition at pH 2.0.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.12–3.05 (m, 2H, CH₂N), 2.64–2.58 (m, 2H, CH₂COO), 1.94–1.82 (m, 2H, CH₂CH₂CH₃) .

-

IR (KBr): 2945 cm⁻¹ (C-H stretch), 1712 cm⁻¹ (C=O), 1580 cm⁻¹ (N-H bend).

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor for:

-

Antiviral Agents: Functionalized to inhibit neuraminidase in influenza strains (IC₅₀ = 0.8 μM) .

-

Analgesics: Incorporated into μ-opioid receptor agonists with 10× selectivity over δ-receptors .

Chiral Resolution

Its stereogenic center at C2 enables use in asymmetric synthesis, achieving 98% enantiomeric excess in catalyzed aldol reactions .

| Hazard Type | Risk Level |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Respiratory Toxicity | STOT SE 3 |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators.

-

Storage: Under nitrogen at 2–8°C in amber glass containers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume